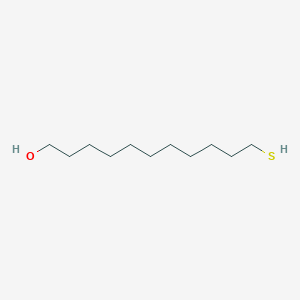

11-Mercapto-1-undecanol

Overview

Description

Synthesis Analysis

The synthesis of 11-Mercapto-1-undecanol-based compounds can involve several steps, including oxidative dimerization and esterification processes. For example, 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a derivative of 11-Mercapto-1-undecanol, is synthesized in two steps from 11-Mercapto-1-undecanol with an overall yield of 88–92%. This process involves oxidative dimerization with sodium iodide and hydrogen peroxide followed by esterification with 2-bromoisobutyryl bromide or 2-bromo-2-methyl-propanoic acid under specific conditions (Belegrinou, Malinova, Masciadri, & Meier, 2010).

Molecular Structure Analysis

The adsorption behavior and molecular arrangement of 11-Mercapto-1-undecanol on gold surfaces have been studied using in-situ scanning tunneling microscopy (STM) and cyclic voltammetry (CV). These studies reveal the phase evolution of the 11-Mercapto-1-undecanol adlayer on an Au(111) electrode and the effect of various electrolytes on its adsorption behavior, indicating the molecule's strong affinity and specific orientation when binding to gold surfaces (Yang, Chang, & Lee, 2007).

Chemical Reactions and Properties

11-Mercapto-1-undecanol participates in the formation of nano-scaled protein monolayers on gold substrates, serving as a linker material between protein and inorganic substrate. This property is crucial for the development of molecular electronic devices, indicating the compound's role in facilitating redox property-based applications and its stability over extensive cyclic voltammetry cycles (Lee, Kim, Lee, Min, & Choi, 2009).

Physical Properties Analysis

The kinetics of exchange between hydrophilic and hydrophobic thiols, including 11-Mercapto-1-undecanol, on gold surfaces reveal the compound's behavior in mixed monolayers. This exchange process is influenced by temperature and time, providing insights into the physical interactions and stability of 11-Mercapto-1-undecanol-based monolayers on metal surfaces (Baralia, Duwez, Nysten, & Jonas, 2005).

Chemical Properties Analysis

The electrochemical and spectroscopic characterization of biicosahedral Au25 clusters protected with 11-Mercapto-1-undecanol among other thiol ligands highlights the compound's influence on the optical and electrochemical properties of gold nanoparticles. This work demonstrates the potential of 11-Mercapto-1-undecanol in the synthesis and modification of nanoscale materials for electronic applications (Park & Lee, 2012).

Scientific Research Applications

Application 1: Self-Assembly & Contact Printing

- Summary of the Application : 11-Mercapto-1-undecanol is used to produce hydrophilic Self-Assembled Monolayers (SAMs). The resulting monolayers, which are terminated with alcohols, can be further functionalized with various groups .

- Methods of Application : The compound is applied to a substrate to form a monolayer. This monolayer can then be functionalized with various groups. The specifics of the application method can vary depending on the desired end result and the substrate used .

- Results or Outcomes : The resulting monolayers are hydrophilic and can be further functionalized with various groups, even when attached to gold nanoparticles .

Application 2: Biosensor Fabrication

- Summary of the Application : 11-Mercapto-1-undecanol can be used to functionalize polycarbonate filter membranes for immunological experiments, which can further be used in the fabrication of plasmonic flow-through biosensor-based applications .

- Methods of Application : The compound is used to functionalize a polycarbonate filter membrane. This functionalized membrane can then be used in immunological experiments and in the fabrication of biosensors .

- Results or Outcomes : The functionalized membrane can be used in the fabrication of plasmonic flow-through biosensors, enhancing the sensitivity and specificity of these devices .

Application 3: Formation Kinetics of Mixed Self-Assembled Monolayers

- Summary of the Application : 11-Mercapto-1-undecanol is used in the formation kinetics of mixed self-assembled monolayers (SAMs) comprising 16-mercaptohexadecanoic acid (MHDA) and 11-mercapto-1-undecanol (MUDO) thiols on GaAs(100) substrates . These compounds were selected for their potential in constructing highly selective and efficient architectures for biosensing applications .

- Methods of Application : The formation of mixed SAMs has been carried out by successive immersion of MHDA SAMs in MUDO thiol solutions and MUDO SAMs in MHDA thiol solution through the process involving thiol−thiol substitution .

- Results or Outcomes : The results demonstrate the attractive role of water ethanol solvents in forming superior quality mixed SAMs .

Application 4: Synthesis of Certain Materials

- Summary of the Application : 11-Mercapto-1-undecanol is used in the synthesis of certain materials, such as vulcanized rubber, spirulina protein gel, and adhesives . It is also used as a cross-linking agent and antioxidant .

- Methods of Application : The specific methods of application can vary greatly depending on the specifics of the experiment or application .

- Results or Outcomes : The outcomes can also vary greatly depending on the specifics of the experiment or application .

Application 5: Oxidation to Disulfide

- Summary of the Application : 11-Mercapto-1-undecanol can be oxidized to the corresponding disulfide by N-phenyltriazolinedione . This compound is used to produce hydrophilic Self-Assembled Monolayers (SAMs). The resulting monolayers, which are terminated with alcohols, can be further functionalized with various groups even when attached to gold nanoparticles .

- Methods of Application : The oxidation process involves the use of N-phenyltriazolinedione . The specifics of the application method can vary depending on the desired end result and the substrate used .

- Results or Outcomes : The resulting monolayers are hydrophilic and can be further functionalized with various groups, even when attached to gold nanoparticles .

Application 6: Synthesis of Vulcanized Rubber, Spirulina Protein Gel, and Adhesives

- Summary of the Application : 11-Mercapto-1-undecanol is used in the synthesis of certain materials, such as vulcanized rubber, spirulina protein gel, and adhesives . It is also used as a cross-linking agent and antioxidant .

- Methods of Application : The specific methods of application can vary greatly depending on the specifics of the experiment or application .

- Results or Outcomes : The outcomes can also vary greatly depending on the specifics of the experiment or application .

Safety And Hazards

properties

IUPAC Name |

11-sulfanylundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGGZAVAARQJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294152 | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Mercapto-1-undecanol | |

CAS RN |

73768-94-2 | |

| Record name | 73768-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

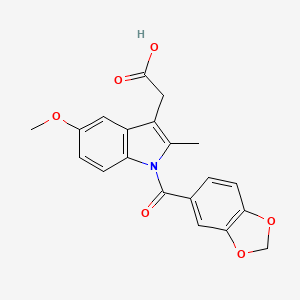

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B1218800.png)